molecular formula C₁₄H₂₀N₂O₃ B1144873 methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate CAS No. 1416134-73-0

methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate

Cat. No. B1144873
CAS RN: 1416134-73-0
M. Wt: 264.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate has been studied extensively for its potential use as a ligand in positron emission tomography (PET) imaging of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes such as pain perception, addiction, and neuroprotection. methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate has been shown to have high affinity for the sigma-1 receptor, making it a promising candidate for PET imaging.

Mechanism of Action

The exact mechanism of action of methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate is not fully understood, but it is believed to bind to the sigma-1 receptor and modulate its activity. This modulation can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate can alter the release of neurotransmitters such as dopamine, serotonin, and glutamate. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate has also been studied for its potential use in treating opioid addiction, as it can modulate the activity of the mu-opioid receptor.

Advantages and Limitations for Lab Experiments

One advantage of using methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this receptor. However, one limitation is that methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate is a relatively new compound, and more research is needed to fully understand its pharmacological properties.

Future Directions

There are several future directions for research on methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate. One area of interest is its potential use in PET imaging of the sigma-1 receptor in various disease states. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate involves the reaction of piperidine-2-carboxylic acid with phenylmethoxyamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with methyl chloroformate to yield methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate. This method has been optimized to produce high yields of methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate with excellent purity.

properties

IUPAC Name

methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-18-14(17)13-8-7-12(9-15-13)16-19-10-11-5-3-2-4-6-11/h2-6,12-13,15-16H,7-10H2,1H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOAQASBSYHDJY-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CN1)NOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](CN1)NOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate

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